Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core with key functional groups: a 4-amino substituent, a 5-methyl group, and an ethyl ester at position 4. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents . Its synthesis typically involves nucleophilic substitution reactions, where a chloro precursor (e.g., ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) reacts with amines under reflux conditions .
Properties
IUPAC Name |
ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZSSWNTLPLHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-4-methylthieno[2,3-d]pyrimidine-6-carboxylate with suitable reagents to introduce the amino group at the 4-position . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula . It has a molecular weight of 237.28 g/mol . This compound has various synonyms, including ethyl 4-imino-5-methyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate and NSC717467 .
Scientific Research Applications
Based on the search results, this compound is primarily used in the synthesis of various thieno[2,3-d]pyrimidines, which have potential biological activities .
Synthesis of Thieno[2,3-d]pyrimidines
This compound serves as a building block for synthesizing novel thieno[2,3-d]pyrimidines . These derivatives are created through general procedures involving the use of ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate as an intermediate .
General Procedure:
- Synthesis of Ethyl 2-Amino-3-cyano-4-methylthiophene-5-carboxylate: This involves a detailed chemical process to obtain the intermediate compound .
- Synthesis of 2-Substituted 4-Amino Thieno[2,3-d]Pyrimidines: The intermediate is then used to synthesize various 2-substituted 4-amino thieno[2,3-d]pyrimidines . For example, the synthesis of Ethyl 4-Amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate involves specific reaction conditions and purification methods, including recrystallization from methanol . Similarly, Ethyl 4-Amino-5-methyl-2-(4-nitrobenzyl) Thieno[2,3-d] Pyrimidine-6-carboxylate is synthesized and purified via recrystallization from dioxane .
Potential Biological Activities
The thieno[2,3-d]pyrimidine derivatives synthesized using this compound as a precursor have shown potential antiproliferative activity . However, the search results do not provide specific case studies or comprehensive data tables detailing these activities.
Related Compounds
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Bulky aromatic substituents (e.g., benzimidazole in 14a ) increase melting points and likely improve thermal stability due to π-π stacking .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 14c ) may enhance bioavailability by modulating solubility .
Substituent Variations at the 2-Position
Altering the 2-position affects electronic properties and target engagement:
Key Observations :
Morpholino and Aryl Substitutions
Morpholino and aryl groups at the 4-position alter solubility and pharmacokinetics:
Key Observations :
- Morpholino groups enhance water solubility, critical for oral bioavailability .
- Aryl groups (e.g., 3-hydroxyphenyl) introduce hydrogen-bonding sites for target interactions .
Structural Analogues with Pyridine Cores
Replacing the thiophene ring with pyridine alters electronic properties:
Key Observations :
- Pyrido[2,3-d]pyrimidines exhibit distinct binding modes compared to thienopyrimidines due to altered electron distribution .
Biological Activity
Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 60598-74-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and specific activities associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure is characterized by a thieno-pyrimidine core that contributes to its biological activity. The compound is typically stored in a dark place at low temperatures to maintain stability and purity levels above 97% .
Synthesis
The synthesis of this compound involves several steps, including the formation of the thieno-pyrimidine framework through condensation reactions. Various methodologies have been explored to optimize yield and purity .
Antiproliferative Effects
Case Studies and Research Findings:
- Antitumor Activity :
- Mechanism of Action :
- Selectivity :
Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was performed using various cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 1.1 | High |
| Ethyl derivative variant | MDA-MB-435 | 13.42 | Moderate |
| Control (PBMC) | Normal Human Cells | >20 | N/A |
The selectivity index indicates that this compound may be a promising candidate for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, and what challenges arise during synthesis?
The compound is typically synthesized via cyclization or coupling reactions. A key challenge is the low reactivity of the ester group, which complicates direct amidation. To address this, peptide coupling reagents (e.g., HATU or EDCI) are employed to activate carboxylic acid intermediates derived from hydrolysis of the ester . Alternatively, a novel method involves direct condensation of ethyl mercaptoacetate with pyrimidine precursors in ethanol under basic conditions (e.g., sodium carbonate), yielding the thieno[2,3-d]pyrimidine core . Key steps include monitoring reaction progress via TLC and optimizing solvent systems to improve yields.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential techniques include:
- Melting Point Analysis : Used to confirm purity (e.g., derivatives exhibit distinct m.p. ranges, such as 173–175°C for ethyl 5-methyl-4-(4-thioureidophenylamino)thieno[2,3-d]pyrimidine-6-carboxylate) .
- Elemental Analysis (EA) : Validates molecular composition, particularly for nitrogen and sulfur content.
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing amino vs. methyl groups on the pyrimidine ring) .
- HPLC-MS : Ensures compound integrity and detects byproducts.
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with modified substituents?
Yield optimization relies on:
- Catalyst Screening : For example, acetic acid enhances cyclocondensation of triethyl orthoformate with amines, achieving yields >80% for aryl-substituted derivatives .
- Temperature Control : Refluxing ethanol or DMF at 80–100°C improves solubility of intermediates .
- Protecting Group Strategies : Temporarily shielding reactive amino groups during functionalization reduces side reactions .
Q. What structural modifications enhance antimicrobial activity, and how are structure-activity relationships (SAR) analyzed?
- Substituent Effects : Introducing benzyl or arylurea groups at the 4-amino position increases activity against Proteus vulgaris and Pseudomonas aeruginosa. For example, 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (compound 2d) shows moderate inhibition .
- Docking Studies : Molecular modeling (e.g., TrmD enzyme docking) identifies key interactions, such as hydrogen bonding between the carboxamide group and active-site residues .
Q. How should researchers address contradictory data in antimicrobial assays?
- Dose-Response Validation : Replicate assays across multiple bacterial strains to confirm IC₅₀ consistency.
- Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts.
- Synergistic Studies : Evaluate combinations with known antibiotics to distinguish direct vs. adjuvant effects .
Q. What computational methods support the design of novel derivatives?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions that enhance reactivity or binding.
- MD Simulations : Assess conformational stability of derivatives in aqueous or lipid bilayer environments .
- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with biological activity .
Q. How can byproducts from one-pot syntheses be identified and minimized?
- LC-MS Profiling : Detect byproducts (e.g., uncyclized intermediates or hydrolysis products).
- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
